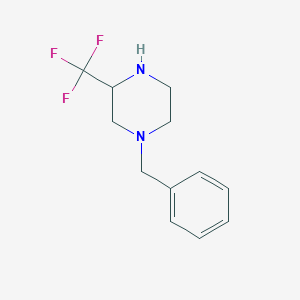

1-Benzyl-3-(trifluoromethyl)piperazine

Übersicht

Beschreibung

1-Benzyl-3-(trifluoromethyl)piperazine is a chemical compound with the molecular formula C12H15F3N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The trifluoromethyl group attached to the benzyl moiety enhances the compound’s chemical stability and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(trifluoromethyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 1-benzylpiperazine with trifluoromethylating agents under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-3-(trifluoromethyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Benzyl-3-(trifluoromethyl)piperazine serves as a precursor in the synthesis of various pharmaceuticals. Its structure allows it to interact with biological targets, making it useful in drug development:

- Antidepressant Activity : Compounds with similar piperazine structures have been shown to exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine .

- Neuropharmacological Studies : Research indicates that piperazine derivatives can influence central nervous system activity, suggesting potential use in treating anxiety and mood disorders .

Forensic Science

The compound has been identified as a substance of interest in toxicology and forensic investigations due to its presence in various drug-related cases:

- Toxicological Studies : this compound has been detected in postmortem analyses, contributing to the understanding of drug interactions and fatalities associated with its use. For example, studies reported its presence alongside other substances in fatal cases, aiding in the interpretation of toxicological findings .

The biological activity of this compound has been explored in various studies:

Antimicrobial Properties

Research has indicated that piperazine derivatives can exhibit antimicrobial activity against a range of pathogens. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioactivity against bacteria such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Some studies suggest that piperazine compounds may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Further research is necessary to elucidate these effects specifically for this compound.

Case Study 1: Toxicological Findings

In a study analyzing fatalities involving this compound, researchers reported its detection in postmortem blood samples. The concentrations found were not solely responsible for death but highlighted the compound's role in polydrug toxicity scenarios . This underscores the importance of understanding the compound's effects when combined with other substances.

Case Study 2: Drug Development

Research into the synthesis of new antidepressants has focused on modifying piperazine structures to enhance efficacy and reduce side effects. This compound serves as a model compound for testing new derivatives aimed at improving therapeutic profiles .

Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 1-benzyl-3-(trifluoromethyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-3-(trifluoromethyl)piperazine can be compared with other similar compounds, such as:

1-Benzylpiperazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

1-(3-Trifluoromethylphenyl)piperazine: Similar structure but with the trifluoromethyl group attached to the phenyl ring instead of the benzyl group.

1-(4-Trifluoromethylphenyl)piperazine: Another similar compound with the trifluoromethyl group at the para position on the phenyl ring.

The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity compared to its analogs, making it a unique and valuable compound for research and industrial applications.

Biologische Aktivität

1-Benzyl-3-(trifluoromethyl)piperazine (BTFP) is a synthetic compound belonging to the piperazine class, notable for its unique trifluoromethyl group which enhances its biological activity and stability. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14F3N

- Molecular Weight : Approximately 250.26 g/mol

The compound features a piperazine ring substituted with a benzyl group at one nitrogen and a trifluoromethyl group at the other, which significantly influences its interaction with biological systems.

This compound primarily interacts with various neurotransmitter receptors, modulating their activity. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and receptor binding. Key mechanisms include:

- Receptor Binding : BTFP binds to serotonin receptors, affecting neurotransmitter signaling pathways .

- Cell Signaling Modulation : It influences cellular processes such as gene expression and metabolic pathways by altering calcium ion levels and mitochondrial function .

- Enzyme Interaction : The compound shows potential in inhibiting or activating specific enzymes involved in biochemical reactions.

Antimicrobial Properties

Research indicates that BTFP exhibits antimicrobial activity, making it a candidate for further exploration in treating infections. Its interaction with bacterial cell membranes may disrupt cellular integrity, leading to cell death.

Neuropharmacological Effects

BTFP has been studied for its central nervous system (CNS) stimulant properties, exhibiting effects similar to those of amphetamines but with lower potency. In animal studies, it has been associated with increased locomotor activity and altered mood states .

Case Studies and Experimental Findings

Several studies have investigated the biological effects of BTFP:

- Study 1 : A study on the binding affinity of BTFP to serotonin receptors indicated significant interactions that could lead to altered mood and behavior in test subjects. The EC50 values for receptor binding were reported in the low micromolar range .

- Study 2 : In vitro experiments demonstrated that BTFP could increase intracellular calcium levels, which is critical for various cellular functions including neurotransmitter release and muscle contraction. This effect was linked to potential cardiotoxicity observed in other piperazine derivatives .

Applications in Research and Industry

This compound has diverse applications across various fields:

- Pharmaceutical Development : It serves as a model compound for studying serotonergic activity and developing new therapeutic agents targeting CNS disorders.

- Chemical Synthesis : BTFP is utilized as a building block in synthesizing more complex molecules, particularly in drug discovery and agrochemical development.

- Biological Research : Its unique properties make it a valuable tool for investigating receptor interactions and cellular signaling pathways.

Summary of Findings

Eigenschaften

IUPAC Name |

1-benzyl-3-(trifluoromethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2/c13-12(14,15)11-9-17(7-6-16-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYSRYSDNZTANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(F)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695804 | |

| Record name | 1-Benzyl-3-(trifluoromethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167566-34-9 | |

| Record name | 1-Benzyl-3-(trifluoromethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.